N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also has a nitro group (-NO2), an amine group (-NH2), and a thioether group (-S-). These functional groups could potentially give the compound various chemical properties and reactivities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antitumor and Antimicrobial Potential:
- Novel derivatives of 1,3,4-thiadiazole and their potential as antitumor agents have been extensively studied. For instance, compounds with structural similarities have shown promising cytostatic activities against various malignant human cell lines, indicating their potential in cancer research and therapy (Racané et al., 2006). Additionally, other derivatives have demonstrated significant antimicrobial activities, suggesting their use in combating infectious diseases (Chandrakantha et al., 2014).
Spectroscopic and Theoretical Studies:
- Spectroscopic and theoretical investigations into the fluorescence effects and biological activity of selected 1,3,4-thiadiazole derivatives have provided insights into their potential applications as fluorescence probes or pharmaceuticals with antimycotic properties (Budziak et al., 2019). These studies highlight the importance of substituent effects, molecular aggregation, and pH on the fluorescence behavior of thiadiazole derivatives, which could be relevant for the design of new diagnostic tools or therapeutic agents.
Quality Control in Pharmaceutical Development:
- The development of quality control methods for promising anticonvulsant agents derived from 1,3,4-thiadiazole underscores the significance of such compounds in pharmaceutical research. Ensuring the purity and efficacy of these compounds is crucial for their eventual application in clinical settings (Sych et al., 2018).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action for this compound .
Future Directions
The future research directions would depend on the properties and potential applications of this compound. If it has medicinal properties, future research could focus on optimizing its activity and reducing any side effects. If it has interesting chemical reactivities, it could be studied for potential use in chemical synthesis .
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O6S2/c1-30-14-7-12(13(25(28)29)8-15(14)31-2)17(27)22-18-23-24-19(33-18)32-9-16(26)21-11-5-3-10(20)4-6-11/h3-8H,9H2,1-2H3,(H,21,26)(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWMJFTYGHXHSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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